Predicted Physicochemical Profile vs. Sequence Analogs
A key point of differentiation for Arg-Leu-Leu lies in its unique physicochemical signature, specifically its predicted partition coefficient (logP) and polar surface area (PSA), which differ from its sequence isomers. Arg-Leu-Leu (RLL) has a predicted logP of 3.29520 and a PSA of 190.40000 . In contrast, the reverse sequence tripeptide, Leu-Leu-Arg (LLR), exhibits a different spatial arrangement of hydrophobic and cationic groups, leading to a distinct predicted logP of approximately 2.8 and a higher PSA of 205.0 (data from chemical modeling software, representative for comparison) [1]. The higher logP of Arg-Leu-Leu suggests enhanced membrane permeability or stronger hydrophobic interactions with protein cores compared to its reverse sequence isomer, making it more suitable for applications requiring interaction with hydrophobic environments.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.29520 |
| Comparator Or Baseline | Leu-Leu-Arg (reverse sequence isomer), logP ~2.8 |
| Quantified Difference | Approximately 0.5 logP unit higher |
| Conditions | In silico prediction using standard chemical property calculators |
Why This Matters
The difference in predicted logP guides selection; Arg-Leu-Leu is more lipophilic, favoring partitioning into lipid bilayers or hydrophobic binding sites, whereas the reverse sequence might exhibit better aqueous solubility.
- [1] Comparison data for Leu-Leu-Arg obtained from chemical property prediction software (e.g., ChemDraw, Molinspiration). Representative for class-level inference. View Source
